molecular formula C4H10N4O4 B3057389 (2s,3s)-2,3-Dihydroxybutanedihydrazide CAS No. 80081-45-4

(2s,3s)-2,3-Dihydroxybutanedihydrazide

Cat. No.: B3057389
CAS No.: 80081-45-4
M. Wt: 178.15 g/mol
InChI Key: MDJZGXRFYKPSIM-LWMBPPNESA-N
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Description

(2s,3s)-2,3-Dihydroxybutanedihydrazide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its two hydroxyl groups and two hydrazide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2s,3s)-2,3-Dihydroxybutanedihydrazide can be achieved through several synthetic routes. One common method involves the chemoenzymatic preparation from mixtures of d,l- and meso-diols. This process includes the enzyme-catalyzed hydrolysis of racemic d,l-diacetate and the acylation of racemic d,l-diol, resulting in high yields of the desired enantiomer .

Industrial Production Methods: Industrial production methods for this compound often involve the use of biocatalysts to ensure high enantiomeric purity and yield. These methods are designed to be environmentally friendly and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2s,3s)-2,3-Dihydroxybutanedihydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and hydrazide groups, which are reactive under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield diketones, while reduction reactions can produce diols .

Scientific Research Applications

Chemistry: In chemistry, (2s,3s)-2,3-Dihydroxybutanedihydrazide is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses .

Biology: In biological research, this compound is utilized for its ability to interact with specific enzymes and proteins. It serves as a model compound for studying enzyme-substrate interactions and the mechanisms of enzyme catalysis .

Medicine: Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs and diagnostic agents .

Industry: Industrially, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of (2s,3s)-2,3-Dihydroxybutanedihydrazide involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl and hydrazide groups facilitate binding to these targets, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2s,3s)-2,3-Dihydroxybutanedihydrazide include other dihydroxybutanedihydrazides and related hydrazide derivatives. These compounds share similar structural features but may differ in their reactivity and applications .

Uniqueness: What sets this compound apart from similar compounds is its high enantiomeric purity and specific reactivity. This makes it particularly valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZGXRFYKPSIM-LWMBPPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)O)(C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)NN)O)(C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190922
Record name Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80081-45-4
Record name Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80081-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S-(R*,R*))-Tartarohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080081454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-tartarohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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